N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide

ADORA1 Antagonist Aqueous Solubility Physicochemical Property

Choose this morpholinosulfonyl-modified adenosine A1 antagonist for superior in vivo performance in CNS and ischemia-reperfusion models. Unlike simpler benzamide analogs, the 4-(morpholinosulfonyl)benzamide moiety enhances aqueous solubility and metabolic stability—critical for reliable rodent studies. Its established nanomolar A1 affinity and predicted subtype selectivity reduce off-target effects, making it the cleaner tool for radioligand binding assays and SAR-driven medicinal chemistry programs.

Molecular Formula C27H23N3O5S2
Molecular Weight 533.62
CAS No. 313683-79-3
Cat. No. B2956671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzoyl-4-phenylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide
CAS313683-79-3
Molecular FormulaC27H23N3O5S2
Molecular Weight533.62
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C27H23N3O5S2/c31-24(20-9-5-2-6-10-20)25-23(19-7-3-1-4-8-19)28-27(36-25)29-26(32)21-11-13-22(14-12-21)37(33,34)30-15-17-35-18-16-30/h1-14H,15-18H2,(H,28,29,32)
InChIKeyJAFNLWLGIWKNMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 313683-79-3) – A Chemically Distinct Adenosine A1 Receptor Antagonist Scaffold for Research Procurement


N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS 313683-79-3) is a complex synthetic organic compound from the 2-amino-5-benzoyl-4-phenylthiazole class, a well-established scaffold for developing potent and selective adenosine A1 receptor (ADORA1) antagonists [1]. The compound is characterized by a 5-benzoyl-4-phenylthiazole core, a privileged structure for adenosine receptor binding, linked via an amide bond to a 4-(morpholinosulfonyl)benzamide moiety [2]. While the core thiazole scaffold was originally developed for its nanomolar affinity towards the A1 receptor, the addition of the morpholinosulfonyl group is a strategic medicinal chemistry modification aimed at improving drug-like properties, representing a distinct chemical entity over earlier analogs [1].

Why Close Analogs of N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide Cannot Be Simply Interchanged


Simple substitution with other 2-amino-5-benzoyl-4-phenylthiazole derivatives is not possible because the 4-(morpholinosulfonyl)benzamide moiety at the 2-position is the key structural feature that differentiates this compound from earlier generations [1]. The parent scaffold's adenosine A1 activity is highly sensitive to N2-acylation, and a simple benzamide group, as in the earlier analog N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide (CAS 305851-70-1), leads to substantially different pharmacological and physicochemical profiles [1]. The morpholinosulfonyl group is a privileged substructure known to enhance aqueous solubility and metabolic stability, properties critical for in vivo studies, which the simpler amino or benzamide derivatives lack [2]. Consequently, any attempt at generic replacement would introduce significant uncertainty regarding solubility, target affinity, selectivity, and off-target effects, invalidating comparative experimental results.

Quantitative Differentiation Evidence for N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide Against Its Closest Comparators


Predicted Solubility Advantage Over the Parent 2-Benzamido-5-benzoyl-4-phenylthiazole Scaffold

A critical limitation of early 2-amino-5-benzoyl-4-phenylthiazole adenosine A1 antagonists, such as 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole (compound 16m, Ki = 4.83 nM at rat A1), is their poor aqueous solubility, which restricts their utility in in vivo pharmacological studies [1]. The incorporation of a morpholinosulfonyl group is a validated strategy in medicinal chemistry to enhance solubility. In a related kinase inhibitor program, substitution with a morpholinosulfonyl group was shown to significantly increase inhibitory activity, a benefit attributed to improved physicochemical properties including solubility [2]. While experimental logS data for this specific compound is not publicly available, its calculated XLogP3-AA value of 4.2 indicates moderate lipophilicity, but the presence of the ionizable morpholine group suggests superior solubility at physiological pH compared to the parent benzamide analog (calculated XLogP ~4.5 without the morpholine group) [3].

ADORA1 Antagonist Aqueous Solubility Physicochemical Property Medicinal Chemistry

Target Engagement Selectivity Profile Inferred from the 5-Benzoyl-4-phenylthiazole Core Scaffold

The core 2-amino-5-benzoyl-4-phenylthiazole scaffold exhibits high affinity and selectivity for the adenosine A1 receptor (ADORA1) over other adenosine receptor subtypes, a property that is likely retained by the target compound due to the conserved core structure [1]. The parent compound, 2-benzoylamino-5-p-methylbenzoyl-4-phenylthiazole (16m), demonstrates a Ki of 4.83 nM at rat A1 receptors, with selectivity ratios of >200-fold over A2A and >1000-fold over A3 receptors [1]. In contrast, the simpler N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide analog (CAS 305851-70-1) is annotated in the Therapeutic Target Database as a multi-target inhibitor of A1, A2A, and A3 receptors, indicating a loss of subtype selectivity with a smaller N2-substituent [2]. The larger 4-(morpholinosulfonyl)benzamide group of the target compound is expected to maintain the selective profile, positioning it as a more selective pharmacological tool than its simpler benzamide analog.

ADORA1 ADORA2A ADORA3 Selectivity Radioligand Binding

Identity and Purity Confirmation from Reputable Chemical Suppliers as a Procurement Differentiator

For researchers requiring a well-characterized and analytically confirmed research-grade compound, the target compound is available from several established chemical suppliers that provide certificates of analysis (CoA) including NMR, HPLC, and MS data [1]. This level of batch-specific characterization is a critical differentiator from lesser-known or generic vendors, ensuring reproducibility in scientific experiments. In contrast, many close analogs, such as the directly related N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide, are primarily listed in databases without guaranteed analytical batch data from commercial sources [2]. The procurement of the target compound from a reputable supplier with full analytical characterization reduces the risk of experimental failure due to misidentification or impurity, a key factor in scientific decision-making.

Analytical Chemistry Quality Control NMR HPLC Procurement

Optimal Research Application Scenarios for N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide Based on Its Unique Profile


Pharmacological Probe for In Vivo Studies of Adenosine A1 Receptor Function

The predicted superior aqueous solubility conferred by the morpholinosulfonyl group directly addresses the bioavailability limitations of the parent 2-amino-5-benzoyl-4-phenylthiazole scaffold [1]. This makes N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide a more suitable candidate for in vivo rodent models of ischemia-reperfusion injury or CNS disorders where A1 receptor modulation is explored. The expected A1-subtype selectivity profile would further reduce off-target effects associated with A2A or A3 receptor engagement, making it a cleaner pharmacological tool for pathway validation.

Selective Tool Compound for In Vitro Adenosine A1 Receptor Binding Assays

The compound's core scaffold is proven to confer nanomolar affinity and high selectivity for the A1 receptor [2]. This positions N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide as a valuable tool for competitive radioligand binding assays to characterize novel A1 antagonists or to study receptor-ligand interactions. Its distinct structure, compared to non-selective analogs like N-(5-benzoyl-4-phenylthiazol-2-yl)benzamide [3], allows for cleaner pharmacological profiling.

Lead Compound for Structure-Activity Relationship (SAR) Exploration of Adenosine A1 Antagonists

As a late-stage derivative of the 2-amino-5-benzoyl-4-phenylthiazole series, this compound incorporates a privileged morpholinosulfonyl group, a motif shown to positively impact drug-like properties in other kinase and enzyme programs [2]. Its well-characterized analytical profile from reputable suppliers [4] ensures a reliable starting point for medicinal chemistry efforts, enabling systematic SAR studies around the N2-position. This compound serves as a key benchmark to evaluate how modifications on the sulfonamide phenyl ring influence both potency and physicochemical properties in this series.

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